molecular formula C12H12N2O2S B13365298 N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide

Cat. No.: B13365298
M. Wt: 248.30 g/mol
InChI Key: JMFHTZSBDYCESN-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a methylthio (-SMe) group at the 2-position of the pyridine ring and a furan-2-ylmethyl substituent on the amide nitrogen. This structural motif positions it within a broader class of nicotinamide analogues studied for diverse applications, including antifungal activity, corrosion inhibition, and medicinal chemistry.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15)

InChI Key

JMFHTZSBDYCESN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, furan-2-carbaldehyde, and methylthiol.

    Condensation Reaction: The furan-2-carbaldehyde is reacted with 2-chloronicotinic acid in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Thioether Formation: The intermediate compound is then treated with methylthiol under appropriate conditions to introduce the methylthio group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Furan Ring Reactions

The furan ring exhibits characteristic reactivity due to its aromaticity and electron-rich nature. Key reactions include:

Electrophilic Addition

  • Mechanism : The furan ring undergoes electrophilic substitution or cycloaddition reactions. For example, bromination or nitration can occur under specific conditions.

  • Conditions : Acidic or neutral conditions with electrophiles (e.g., Br₂, HNO₃).

  • Products : Brominated or nitrated furan derivatives.

Oxidation

  • Mechanism : The furan ring can oxidize to form maleic anhydride derivatives or other oxidized products.

  • Conditions : Oxidizing agents like ozone or peracetic acid.

  • Products : Oxidized furan derivatives (e.g., maleic anhydride).

Polymerization

  • Mechanism : Under heat or catalytic conditions, furan can polymerize via Diels-Alder-like reactions.

  • Conditions : Elevated temperatures or acidic catalysts.

  • Products : Polyfuran derivatives.

Reaction TypeConditionsProducts
Electrophilic AdditionAcidic/neutral, electrophilesBrominated/nitrated furan derivatives
OxidationOxidizing agentsMaleic anhydride derivatives
PolymerizationHeat/acid catalystsPolyfuran derivatives

Methylthio Group Reactions

The methylthio group (-SMe) participates in nucleophilic and electrophilic interactions:

Nucleophilic Substitution

  • Mechanism : The thio group acts as a nucleophile, reacting with alkyl halides to form thioethers.

  • Conditions : Alkyl halides (e.g., bromomethyl derivatives) in polar aprotic solvents (DMF) with bases like DIPEA or TEA .

  • Products : Thioether derivatives (e.g., S-alkylated products).

Electrophilic Attack

  • Mechanism : Electrophiles react with the thio group to form disulfides or oxidized derivatives.

  • Conditions : Oxidizing agents (e.g., H₂O₂) or electrophilic reagents.

  • Products : Disulfides or sulfoxides.

Oxidation

  • Mechanism : Oxidation of the thio group to sulfoxide or sulfone.

  • Conditions : Oxidizing agents (e.g., H₂O₂, KMnO₄).

  • Products : Sulfoxide or sulfone derivatives.

Reaction TypeConditionsProducts
Nucleophilic SubstitutionAlkyl halides, DMF, DIPEA/TEAThioethers (S-alkylated derivatives)
Electrophilic AttackOxidizing agentsDisulfides/sulfoxides
OxidationH₂O₂, KMnO₄Sulfoxide/sulfone derivatives

Nicotinamide Moiety Reactions

The nicotinamide backbone (pyridine ring with an amide group) contributes to additional reactivity:

Amide Hydrolysis

  • Mechanism : Hydrolysis of the amide bond to form a carboxylic acid.

  • Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

  • Products : 2-(Methylthio)nicotinic acid.

Substitution at the Pyridine Ring

  • Mechanism : Electrophilic substitution at positions para to the amide group.

  • Conditions : Nitration, sulfonation, or halogenation under acidic conditions.

  • Products : Substituted pyridine derivatives.

Reaction TypeConditionsProducts
Amide HydrolysisHCl/NaOH, aqueous2-(Methylthio)nicotinic acid
Pyridine SubstitutionHNO₃, H₂SO₄, halogensSubstituted pyridine derivatives

Intermolecular and Cross-Functional Reactions

The compound’s multifunctional nature allows for interactions between its groups:

Cyclization Reactions

  • Mechanism : Intramolecular reactions between the furan oxygen and the amide nitrogen, forming heterocyclic derivatives.

  • Conditions : Acidic catalysts (e.g., H₂SO₄).

  • Products : Cyclized heterocyclic compounds.

Coordination Chemistry

  • Mechanism : The pyridine nitrogen and furan oxygen can coordinate with metal ions.

  • Conditions : Metal salts (e.g., Cu²⁺, Zn²⁺).

  • Products : Metal complexes.

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is an organic compound with a molecular formula of C11H12N2OSC_{11}H_{12}N_2OS and a molecular weight of approximately 224.29 g/mol. It possesses a unique structure that includes a furan ring, a nicotinamide moiety, and a methylthio group. This compound has garnered interest for its potential applications in pharmaceuticals and as a fragrance material, showcasing its versatility.

Potential Applications

This compound exhibits potential in several areas:

  • Pharmaceuticals The compound's biological activity makes it a candidate for pharmaceutical applications. Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies. Preliminary studies have demonstrated activity against certain pathogens or inflammatory pathways in compounds with similar structures, highlighting its potential therapeutic applications.
  • Fragrance Material this compound may be used as a fragrance material.

Chemical Properties and Reactivity

The chemical reactivity of this compound is attributed to the presence of functional groups such as furan and methylthio. These groups can participate in nucleophilic substitutions and electrophilic additions.

  • The furan ring can undergo oxidation or polymerization under certain conditions.
  • The methylthio group may react with electrophiles to form thioether derivatives.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Further studies using techniques such as molecular docking and binding assays are necessary to elucidate these interactions fully.

Structural Comparisons

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)nicotinamideContains a methylthio group attached to nicotinamideLacks the furan ring, potentially altering biological activity
N-(3-Furanylmethyl)-nicotinamideSimilar furan attachment but different substituentsMay exhibit different pharmacological profiles
5-Methylthiomethyl-furanContains a methylthio group but lacks nicotinamideFocuses on aromatic properties rather than biological activity

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound’s furan and nicotinamide moieties may interact with enzymes or receptors, modulating their activity. The methylthio group can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinamide derivatives exhibit varied biological and physicochemical properties depending on substituent placement and electronic effects. Below is a comparative analysis of key analogues:

Structural Comparison

Compound Name Substituent on Nicotinamide Amide Nitrogen Substituent Key Features
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide 2-(methylthio) Furan-2-ylmethyl Combines electron-rich SMe and polar furan; potential for antifungal activity
Boscalid (1) 2-chloro, 5-(trifluoromethyl) Biphenyl Commercial fungicide; lipophilic substituents enhance persistence
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3) 2-(methylthio) 3-chloro-4-fluorophenyl Moderate antifungal activity against phytopathogens
N-(4-Fluorophenyl)-6-((5-nitrofuran-2-yl)methylthio)-nicotinamide (22) 6-((5-nitrofuran-2-yl)methylthio) 4-Fluorophenyl Nitrofuran group introduces nitro-reductive activity; screened for antimicrobial effects
N-(4-(methylthio)benzylidene)nicotinamide (MBN) None 4-(methylthio)benzylidene Corrosion inhibitor; methylthio on benzylidene enhances adsorption on steel

Functional Comparison

Antifungal Activity
  • Boscalid (1) : Broad-spectrum fungicide targeting succinate dehydrogenase (SDH) with high lipophilicity due to biphenyl substituents .
  • Compound 3 : Exhibits moderate activity (EC₅₀ = 12–18 µg/mL) against Rhizoctonia solani and Sclerotinia sclerotiorum, attributed to the 2-(methylthio) group enhancing binding to fungal enzymes .
  • The furan substituent may reduce toxicity compared to chlorinated analogues .
Corrosion Inhibition
  • MBN : Achieves 92% inhibition efficiency on mild steel in HCl via adsorption of the methylthio-benzylidene group, forming a protective layer .
  • This compound: Not reported for corrosion inhibition, as its methylthio group is on the pyridine ring rather than a benzylidene, limiting surface interaction.
Antimicrobial and Pharmacological Potential
  • Compound 22 : Combines 5-nitrofuran (a nitroreductive pharmacophore) with a thioether linker, showing activity against anaerobic pathogens. However, nitro groups can confer toxicity .
  • N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide () : Dual heteroaromatic substituents (furan and thiophene) may enhance bioavailability but complicate metabolic stability .

Antifungal Mechanisms

Nicotinamide derivatives often target fungal SDH or cytochrome P450 enzymes. The 2-(methylthio) group in Compound 3 increases electron density, facilitating π-π stacking or hydrogen bonding with enzyme active sites . The furan-2-ylmethyl group in the target compound could improve solubility, addressing limitations of chlorinated analogues like Compound 3, which may suffer from soil persistence or resistance.

Toxicity and Selectivity

  • Chlorinated/fluorinated analogues (e.g., Compound 3, Boscalid) risk environmental accumulation and resistance.

Biological Activity

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is an organic compound notable for its unique structure, which includes a furan ring, a nicotinamide moiety, and a methylthio group. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, presenting data from various studies, including interaction studies, mechanism of action, and comparative analyses with similar compounds.

The molecular formula of this compound is C11H12N2OS, with a molecular weight of approximately 224.29 g/mol. The presence of functional groups such as the furan and methylthio significantly influences its reactivity and biological interactions. The furan ring can participate in nucleophilic substitutions and electrophilic additions, while the methylthio group may react with electrophiles to form thioether derivatives.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Research highlights the potential anti-inflammatory effects of this compound. Its structure suggests possible interactions with inflammatory pathways, which could lead to therapeutic applications in managing conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding alters their activity, leading to various biological outcomes. The furan and nicotinamide functionalities may facilitate these interactions through π-π stacking and hydrogen bonding .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)nicotinamideContains a methylthio group attached to nicotinamideLacks the furan ring, potentially altering biological activity
N-(3-Furanylmethyl)-nicotinamideSimilar furan attachment but different substituentsMay exhibit different pharmacological profiles
5-Methylthiomethyl-furanContains a methylthio group but lacks nicotinamideFocuses on aromatic properties rather than biological activity

This comparison underscores the potential advantages of this compound in combining both furan and nicotinamide functionalities, enhancing its reactivity and biological profile compared to similar compounds.

Case Studies and Research Findings

Case Study 1: MAO Inhibition
A study evaluating derivatives of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amines found that one derivative (F2MPA) acted as a partially reversible inhibitor of human monoamine oxidase B (hMAO-B). It demonstrated significant enhancement in synaptic transmission in the hippocampus without inducing hyperexcitability, indicating its potential as a cognition-enhancing therapeutic agent .

Case Study 2: Antioxidant Activity
Research into related compounds has shown antioxidant properties that may be extrapolated to this compound. These properties are crucial for protecting cells from oxidative stress and could play a role in its anti-inflammatory effects .

Q & A

Q. What are the optimized synthetic routes for N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

  • Step 1: Coupling Reactions
    Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to facilitate amide bond formation between 2-(methylthio)nicotinic acid and furfurylamine. Solvent choice (e.g., DMF or DCM) and temperature (0–25°C) critically influence reaction efficiency .
  • Step 2: Purification
    Employ silica gel flash chromatography with gradients of dichloromethane/methanol/ammonium hydroxide (e.g., 92:7:1) to isolate the product. Monitor purity via TLC or HPLC .
  • Step 3: Yield Optimization
    Adjust stoichiometry (1.2:1 molar ratio of acid to amine) and use inert atmospheres (N₂/Ar) to minimize side reactions. High-throughput robotic platforms can screen reaction conditions (solvent, catalyst) for scalability .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm backbone structure. Key signals: furan protons (δ 6.2–7.4 ppm), methylthio group (δ 2.5 ppm), and amide NH (δ 8.1–8.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS):
    High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺ ≈ 277.3 g/mol). Fragmentation patterns validate the methylthio and furan substituents .
  • HPLC-PDA:
    Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%). Retention time comparison with synthetic standards ensures batch consistency .

Q. How can researchers design in vitro assays to evaluate the biological mechanism of action of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays:
    Test MAO-A/MAO-B inhibition using fluorometric or spectrophotometric kits (e.g., kynuramine deamination assay). IC₅₀ values quantify potency, with clorgyline/selegiline as positive controls .
  • Receptor Binding Studies:
    Perform competitive radioligand binding assays (e.g., for TRPM8 or EGFR) with tritiated ligands. Calculate Ki values using Cheng-Prusoff equations .
  • Cytotoxicity Profiling:
    Use MTT/XTT assays on cancer (A549, HeLa) and normal (HL7702) cell lines. EC₅₀ values differentiate selective toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of this compound?

Methodological Answer:

  • SAR Strategy:
    Synthesize derivatives with variations in:
    • Furan moiety: Replace with thiophene or pyridine (affects π-π stacking).
    • Methylthio group: Substitute with sulfoxide/sulfone (alters electron density).
    • Nicotinamide core: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at C5/C6 positions .
  • Activity Correlation:
    Test derivatives in enzyme/cell-based assays. For example, sulfone derivatives may enhance EGFR inhibition but reduce MAO-B selectivity due to increased polarity .

Q. How should researchers address contradictory data between computational docking predictions and experimental binding assays?

Methodological Answer:

  • Orthogonal Validation:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to confirm docking-predicted interactions (e.g., hydrogen bonds with TRPM8 residues).
    • Mutagenesis Studies: Introduce point mutations (e.g., TRPM8 S⁵⁰⁶A) to test if predicted binding sites are critical for activity .
  • Force Field Refinement:
    Re-run docking simulations with adjusted parameters (e.g., solvation effects, flexible side chains) to align with experimental IC₅₀ values .

Q. What advanced multi-target profiling strategies are recommended to elucidate off-target effects?

Methodological Answer:

  • Proteomic Profiling:
    Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify unintended protein targets (e.g., kinases, GPCRs) .
  • Transcriptomic Analysis:
    Conduct RNA-seq on treated cells to detect pathway enrichment (e.g., oxidative stress, apoptosis) via GO/KEGG analysis .
  • Metabolomic Screening:
    Employ NMR or LC-HRMS to monitor changes in endogenous metabolites (e.g., monoamines for MAO inhibitors) .

Q. What methodologies are effective for studying this compound’s adsorption behavior in corrosion inhibition applications?

Methodological Answer:

  • Electrochemical Techniques:
    Use Tafel polarization (corrosion current density, Ecorr) and EIS (charge transfer resistance) in 0.5 M HCl. Compare with nicotinamide derivatives (e.g., PMN, MMN) to assess methylthio group contributions .
  • Surface Analysis:
    Perform SEM-EDX to map sulfur deposition on mild steel. FTIR identifies chemisorbed species (e.g., Fe–S bonds) .

Q. How can neurochemical effects (e.g., MAO inhibition) be distinguished from direct cognitive-enhancing properties?

Methodological Answer:

  • In Vivo Microdialysis:
    Measure extracellular monoamine levels (dopamine, serotonin) in rodent prefrontal cortex post-administration. Co-administer MAO inhibitors (e.g., pargyline) to isolate non-MAO pathways .
  • Behavioral Assays:
    Use Morris water maze or novel object recognition tests. Compare outcomes in MAO-KO vs. wild-type models to decouple MAO-dependent effects .

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